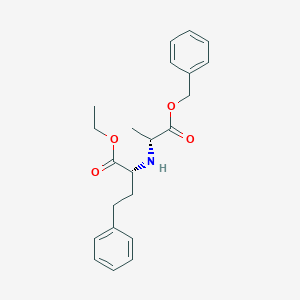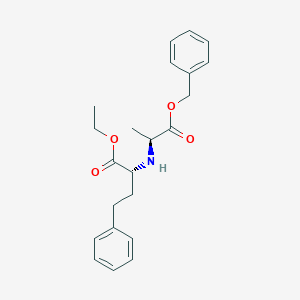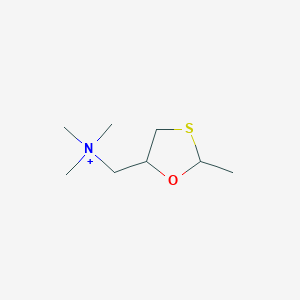
1,3-Oxathiolane-5-methanaminium, N,N,N,2-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Oxathiolane-5-methanaminium, N,N,N,2-tetramethyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug delivery systems, and materials science. This compound is also known as Tetramethylammonium thioglycolate and is synthesized through a simple and efficient method.
Mechanism of Action
The mechanism of action of Tetramethylammonium thioglycolate is not well understood. However, it is believed to act as a nucleophile and a reducing agent in organic reactions. It can also form complexes with metal ions, which can catalyze various reactions.
Biochemical and Physiological Effects
Tetramethylammonium thioglycolate has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit low toxicity and has been used as a stabilizer in various formulations.
Advantages and Limitations for Lab Experiments
One of the main advantages of Tetramethylammonium thioglycolate is its ease of synthesis and high purity. It is also a cost-effective alternative to other commonly used reagents. However, its limited solubility in organic solvents and water can be a limitation in some experiments.
Future Directions
There are several future directions for the research on Tetramethylammonium thioglycolate. One potential application is in the development of drug delivery systems. The compound can be used as a stabilizer for various drugs and can improve their solubility and bioavailability. It can also be used as a catalyst in various organic reactions, including polymerization reactions. Additionally, further research is needed to understand the mechanism of action and potential biochemical and physiological effects of this compound.
In conclusion, Tetramethylammonium thioglycolate is a promising compound with potential applications in various fields. Its ease of synthesis, high purity, and low toxicity make it an attractive alternative to other commonly used reagents. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
The synthesis of Tetramethylammonium thioglycolate involves the reaction of tetramethylammonium hydroxide with thioglycolic acid. The reaction is carried out in an aqueous solution, and the product is obtained through filtration and subsequent recrystallization. This method is cost-effective, scalable, and yields high purity products.
Scientific Research Applications
Tetramethylammonium thioglycolate has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been used as a building block for the synthesis of various biologically active compounds. It has also been used as a catalyst in organic reactions, including esterification, amidation, and Michael addition reactions.
properties
CAS RN |
103314-75-6 |
|---|---|
Product Name |
1,3-Oxathiolane-5-methanaminium, N,N,N,2-tetramethyl- |
Molecular Formula |
C8H18NOS+ |
Molecular Weight |
176.3 g/mol |
IUPAC Name |
trimethyl-[(2-methyl-1,3-oxathiolan-5-yl)methyl]azanium |
InChI |
InChI=1S/C8H18NOS/c1-7-10-8(6-11-7)5-9(2,3)4/h7-8H,5-6H2,1-4H3/q+1 |
InChI Key |
NZAMMJKYTYHSHN-UHFFFAOYSA-N |
SMILES |
CC1OC(CS1)C[N+](C)(C)C |
Canonical SMILES |
CC1OC(CS1)C[N+](C)(C)C |
synonyms |
2-methyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide 2-methyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide, (2R-cis)-isomer iodide 2-methyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide, (2S-cis)-isomer iodide 2-methyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide, (cis-(+-))-isomer iodide cis-oxathiolane MDMAMOT |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B17430.png)
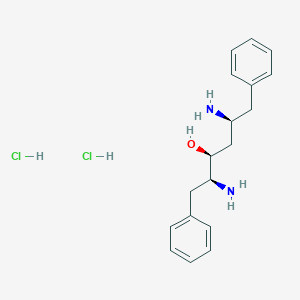
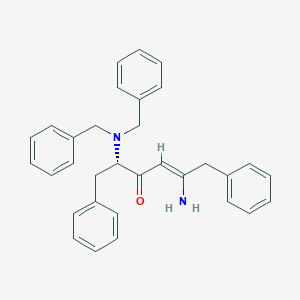

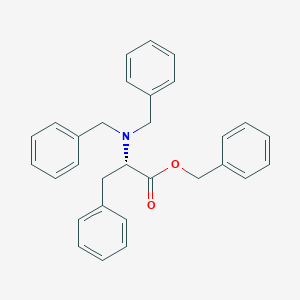
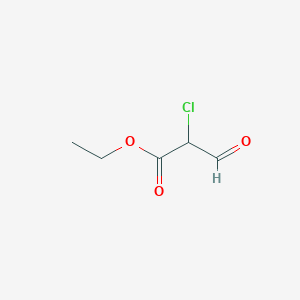
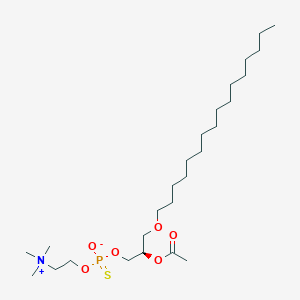
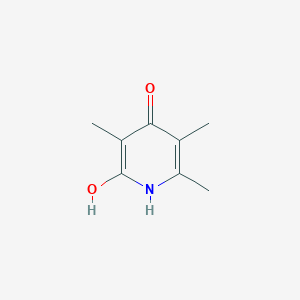
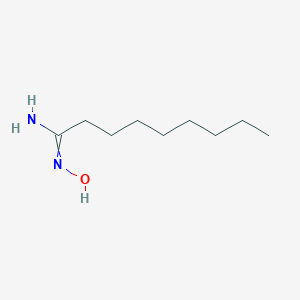
![(R)-2-[(R)-1-Ethoxy-1-oxo-4-phenylbutan-2-YL-amino]propanoic acid](/img/structure/B17452.png)
